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molecular formula C11H11BrO3 B184873 Methyl 4-(4-bromophenyl)-4-oxobutanoate CAS No. 30913-86-1

Methyl 4-(4-bromophenyl)-4-oxobutanoate

Cat. No. B184873
M. Wt: 271.11 g/mol
InChI Key: NSIXBKXISVRTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06307089B2

Procedure details

In a manner similar to Example 2, Step (a), bromobenzene (10.0 mL, 0.0950 mol) was allowed to react with 3-carbomethoxypropionyl chloride (12.9 mL, 0.105 mol) in the presence of aluminum chloride (26.9 g, 0.0202 mol) in dichloromethane to give, after chromatography on silica gel (435 g, 230-400 mesh), eluting with hexanes-acetone (9:1, 10×400 mL; 8:1, 7×400 mL), 21.2 g of 4-(4-bromo-phenyl)-4-oxo-butyric acid, methyl ester as an off-white solid; mp 49-51° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step Two
Quantity
26.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]([CH2:12][CH2:13][C:14](Cl)=[O:15])([O:10][CH3:11])=[O:9].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:14](=[O:15])[CH2:13][CH2:12][C:8]([O:10][CH3:11])=[O:9])=[CH:4][CH:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Two
Name
Quantity
12.9 mL
Type
reactant
Smiles
C(=O)(OC)CCC(=O)Cl
Name
Quantity
26.9 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give
WASH
Type
WASH
Details
after chromatography on silica gel (435 g, 230-400 mesh), eluting with hexanes-acetone (9:1, 10×400 mL; 8:1, 7×400 mL), 21.2 g of 4-(4-bromo-phenyl)-4-oxo-butyric acid, methyl ester as an off-white solid

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C(CCC(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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